molecular formula C9H9BrO2 B2849831 4-Bromo-2,5-dimethylbenzoic acid CAS No. 276677-03-3

4-Bromo-2,5-dimethylbenzoic acid

Cat. No.: B2849831
CAS No.: 276677-03-3
M. Wt: 229.073
InChI Key: PYZYBJKFYYDWPH-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Scientific Research Applications

4-Bromo-2,5-dimethylbenzoic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Safety and Hazards

4-Bromo-2,5-dimethylbenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,5-dimethylbenzoic acid can be synthesized through several methods. One common synthetic route involves the bromination of 2,5-dimethylbenzoic acid using bromine or a brominating agent such as bromosuccinimide. The reaction typically occurs in the presence of a solvent like acetic acid or carbon tetrachloride and may require a catalyst such as iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,5-dimethylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-bromo-2,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZYBJKFYYDWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276677-03-3
Record name 4-bromo-2,5-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

At −78° C., 100 ml (0.16 mol) of a 1.6 molar n-butyl lithium solution in hexane is added dropwise to a solution of 43.63 g (0.162 mol) of 2,5-dibromo-p-xylene, and stirred for one hour. Then dry carbon dioxide is passed into the solution for 4 hours. It is slowly heated to ambient temperature and stirred for 16 hours. After the slow addition of 210 ml of 2N hydrochloric acid, the phases are separated, the aqueous phase is extracted 2× with 200 ml ether, the combined organic phases are washed with conc. NaCl solution and dried with Na2SO4. After the solvent has been eliminated in vacuo the crude product is mixed with 200 ml of 2N NaOH and the brown solution obtained is extracted 3× with 100 ml of diethyl ether. The aqueous phase is acidified with conc. HCl and the precipitate which then forms is suction filtered, washed with ice water and dried.
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